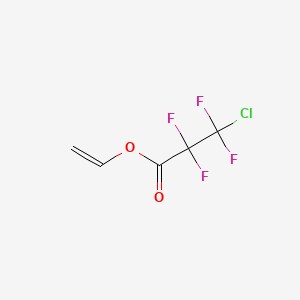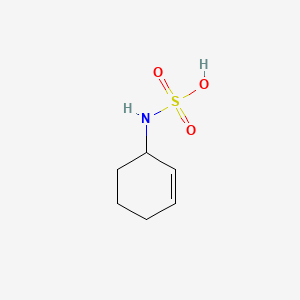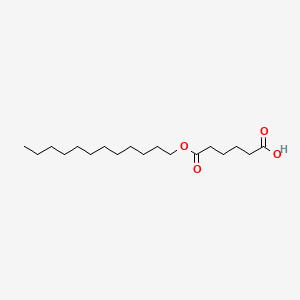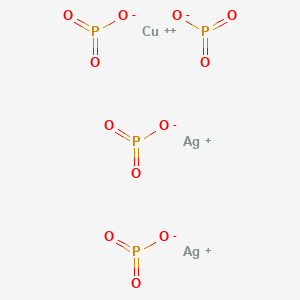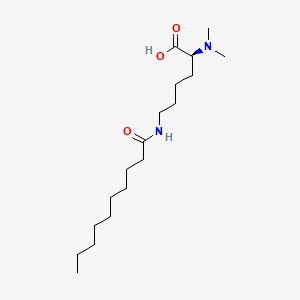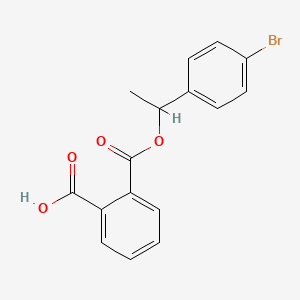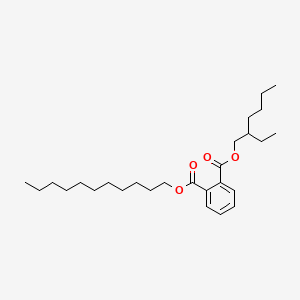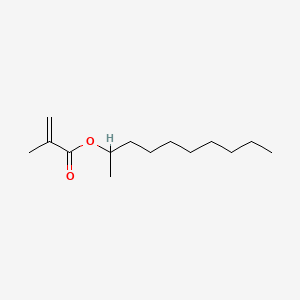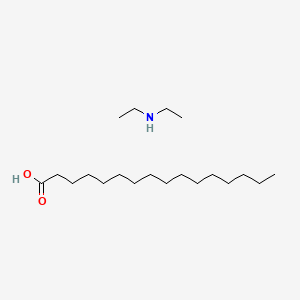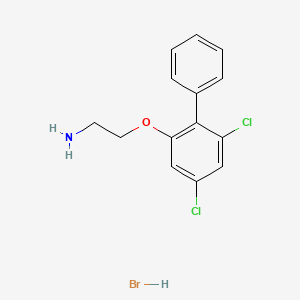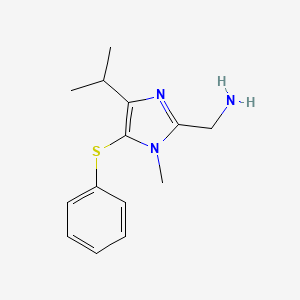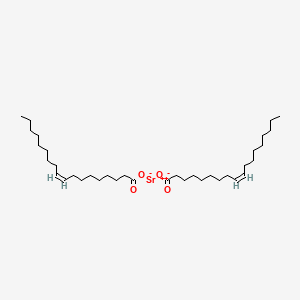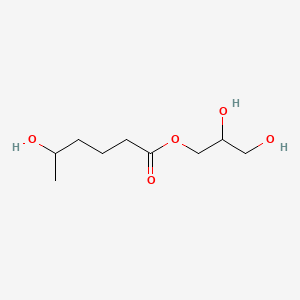
5-Hydroxyhexanoic acid, monoester with glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-propylsulfanyl-propane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromopropane with sodium sulfide in an organic solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-propylsulfanyl-propane may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
化学反应分析
Types of Reactions
1-propylsulfanyl-propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or aminated derivatives of 1-propylsulfanyl-propane.
科学研究应用
1-propylsulfanyl-propane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.
作用机制
The mechanism of action of 1-propylsulfanyl-propane involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1-phenyl-1H-tetraazole-5-thiol: Another sulfur-containing compound with similar reactivity.
Cyclohexyl bromide: Shares similar substitution reaction pathways.
Phenyl benzoate: Used in similar synthetic applications.
Uniqueness
1-propylsulfanyl-propane is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its versatility in both synthetic and industrial processes makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
26446-34-4 |
|---|---|
分子式 |
C9H18O5 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 5-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O5/c1-7(11)3-2-4-9(13)14-6-8(12)5-10/h7-8,10-12H,2-6H2,1H3 |
InChI 键 |
PQPZSAGIVPEUIH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(=O)OCC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


